molecular formula C6H6FNO B1360337 4-Fluoro-N-hydroxybenzenamine CAS No. 406-00-8

4-Fluoro-N-hydroxybenzenamine

Cat. No.: B1360337
CAS No.: 406-00-8
M. Wt: 127.12 g/mol
InChI Key: YQSLFHVIKKSCEM-UHFFFAOYSA-N
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Description

4-Fluoro-N-hydroxybenzenamine is an organic compound with the molecular formula C6H6FNO It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-hydroxybenzenamine can be achieved through several methods. One common approach involves the nitration of fluorobenzene, followed by reduction to form 4-fluoroaniline. The subsequent hydroxylation of 4-fluoroaniline yields this compound. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-hydroxybenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-N-hydroxybenzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-hydroxybenzenamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a hydroxylamine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSLFHVIKKSCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193603
Record name Benzenamine, 4-fluoro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-00-8
Record name Benzenamine, 4-fluoro-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-fluoro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)hydroxylamine
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